12H,14H-[1,4]Benzothiazino[3,2-b]phenothiazine
Description
12H,14H-[1,4]Benzothiazino[3,2-b]phenothiazine is a fused heterocyclic aromatic compound with the molecular formula C22H12N2S2 and a molecular weight of 368.46 g/mol. It crystallizes in the monoclinic P21/c space group, featuring quasi-planar molecular geometry with a dihedral angle of 115.4° between peripheral benzene rings . Key structural attributes include:
- Short intermolecular contacts: H···S (2.92 Å) and C–H···S (2.836 Å).
- π–π stacking distances: 3.438 Å along the b-axis, critical for charge transport in organic semiconductors .
- Synthesis: Prepared via condensation of 2,3-dichloro-1,4-naphthoquinone with 2-aminothiophenol in DMF, followed by recrystallization from dichloromethane .
Properties
CAS No. |
258-73-1 |
|---|---|
Molecular Formula |
C18H30N2S2 |
Molecular Weight |
338.6 g/mol |
IUPAC Name |
4,22-dithia-11,15-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosane |
InChI |
InChI=1S/C18H30N2S2/c1-3-7-15-11(5-1)19-13-9-14-18(10-17(13)21-15)22-16-8-4-2-6-12(16)20-14/h11-20H,1-10H2 |
InChI Key |
LFRNQTXBVCIVKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)NC3CC4C(CC3S2)SC5CCCCC5N4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Mercapto-Substituted Precursors
A foundational approach involves cyclization reactions using mercapto-substituted aniline derivatives. For example, 2-(2-mercaptophenylamino)pyridine undergoes iodine-promoted cyclization in high-boiling solvents like sulfolane or diphyl . Heating the precursor with iodine at 200–205°C for 2.5–3 hours initiates intramolecular C–S bond formation, yielding the benzothiazino-phenothiazine scaffold . Post-reaction purification typically involves distillation of the solvent, followed by crystallization from hydrochloric acid to isolate the hydrochloride salt .
Key Reaction Parameters
| Reactant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-(2-Mercaptophenylamino)pyridine | Sulfolane | 200–205 | 2.5–3 | 60–70 |
| 2-(2-Mercaptophenylamino)pyridine | Diphyl | 200–205 | 2.5 | 55–65 |
This method’s efficiency hinges on the iodine’s oxidative role, facilitating sulfur-sulfur bond formation while minimizing side reactions .
Condensation with Dichlorinated Quinones
Alternative routes employ 2,3-dichloro-1,4-naphthoquinone and 2-aminothiophenol in dimethylformamide (DMF) . The reaction proceeds via nucleophilic aromatic substitution, where the thiol group attacks the electron-deficient quinone, followed by cyclodehydration to form the benzothiazine ring. Subsequent oxidation yields the fused phenothiazine system . Recrystallization from dichloromethane provides the pure compound in 46% yield .
Mechanistic Insights
-
Nucleophilic Attack : The thiolate anion (from 2-aminothiophenol) displaces chlorine on the quinone.
-
Cyclization : Intramolecular amine-quinone condensation forms the thiazine ring.
-
Oxidation : Atmospheric oxygen or iodine oxidizes the intermediate to the final aromatic system .
Alkylation and N-Dealkylation Strategies
Quinobenzothiazinium salts, such as 5-alkyl-12(H)-quino[3,4-b] benzothiazinium salts , undergo N-dealkylation when heated with benzimidazole at 200°C . This method replaces the alkyl group with a hydrogen atom, generating the free base 12(H)-quinobenzothiazine. Subsequent alkylation with aminoalkyl chlorides in alkaline media introduces substituents at the thiazine nitrogen .
Example Procedure
-
N-Dealkylation :
-
N-Alkylation :
Solid-Phase Synthesis for Derivatives
Recent advancements adapt solid-phase techniques to synthesize triazolylmethyl-1,4-benzothiazin-3-one derivatives, though analogous methods apply to the target compound . Propargyl bromide and azides undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) on a silica-supported benzothiazine precursor. This modular approach enables rapid diversification of substituents .
Optimization Data
| Step | Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Propargylation | Propargyl bromide | DMF | 24 | 70–80 |
| CuAAC | Sodium ascorbate | H2O/t-BuOH | 12 | 85–90 |
Comparative Analysis of Methods
Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| Cyclization with Iodine | High yields; scalable | Requires toxic solvents (sulfolane) |
| Quinone Condensation | Mild conditions; avoids alkylation | Moderate yields (40–50%) |
| N-Dealkylation | Enables functionalization | High temperatures (200°C) needed |
| Solid-Phase Synthesis | Rapid diversification | Limited to small-scale production |
Chemical Reactions Analysis
Types of Reactions: 12H,14H-[1,4]Benzothiazino[3,2-b]phenothiazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield simpler hydrocarbons .
Scientific Research Applications
Pharmacological Activities
The pharmacological potential of 12H,14H-[1,4]Benzothiazino[3,2-b]phenothiazine and its derivatives is extensive. The following table summarizes key biological activities associated with this compound:
Case Study 1: Antimicrobial Activity
A study evaluated the efficacy of 12H,14H-[1,4]Benzothiazino[3,2-b]phenothiazine derivatives as efflux pump inhibitors against Staphylococcus aureus. The results indicated that certain derivatives significantly restored the activity of ciprofloxacin in norA-overexpressing strains, suggesting their potential in combating multidrug resistance .
Case Study 2: Anticancer Properties
In vitro studies demonstrated that specific benzothiazine derivatives exhibited potent cytotoxicity against various cancer cell lines. For example, a series of compounds were tested against breast cancer cells and showed over 90% growth inhibition at submicromolar concentrations . These findings highlight the compound's potential as a lead structure for developing new anticancer agents.
Case Study 3: Diabetes Research
Research into the inhibitory effects of benzothiazole derivatives on protein tyrosine phosphatases has shown promising results for managing diabetes-related complications. Specific compounds demonstrated significant inhibition in vitro, indicating their potential role in therapeutic strategies for diabetes management .
Mechanism of Action
The mechanism of action of 12H,14H-[1,4]Benzothiazino[3,2-b]phenothiazine involves its interaction with molecular targets such as enzymes and receptors. Its polycyclic aromatic structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their functions. The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Differences
Table 1: Structural Comparison of Selected Compounds
Key Observations :
- Heteroatom Influence : Benzo-1,4-oxathiins (O/S) exhibit reduced π-conjugation compared to the all-sulfur target compound, impacting electronic properties .
- Substituent Effects : Thiadiazoles (e.g., 6c) prioritize sulfur-based reactivity (e.g., nucleophilic substitution) but lack fused aromatic systems .
- Nitrogen Substitution : Aza derivatives (e.g., tetraaza compounds) show enhanced metal-binding capacity (e.g., Cu coordination) and dye applications .
Optical and Electronic Properties
Table 2: Optical and Electronic Comparison
Key Observations :
Key Challenges :
- The target compound’s crystallinity (achieved via sublimation or slow evaporation) is superior to many analogs, which often require aqueous DMF/acetone for recrystallization .
Biological Activity
The compound 12H,14H-[1,4]Benzothiazino[3,2-b]phenothiazine is part of a class of heterocyclic compounds known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its antibacterial, antiviral, and anticancer properties based on recent research findings.
Chemical Structure and Properties
12H,14H-[1,4]Benzothiazino[3,2-b]phenothiazine features a complex structure that contributes to its biological efficacy. The molecular formula is , and it crystallizes in the monoclinic space group P21/c. The compound exhibits strong π-π stacking interactions and hydrogen bonding, which may influence its biological interactions and stability in various environments .
Antibacterial Activity
Recent studies have shown that derivatives of benzothiazines possess significant antibacterial properties. For instance, 1,4-benzothiazine-based bisamide derivatives have been synthesized and evaluated for their ability to inhibit Staphylococcus aureus via targeting bacterial peptide deformylase (PDF). One of the most active derivatives demonstrated promising antibacterial activity in vitro and effectively inhibited biofilm formation on medical devices at low concentrations .
Table 1: Antibacterial Activity of Benzothiazine Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Biofilm Inhibition |
|---|---|---|---|
| 8bE | Staphylococcus aureus | 0.5 µg/mL | Yes |
| 8aC | Escherichia coli | 1.0 µg/mL | No |
| 8bA | Pseudomonas aeruginosa | 2.0 µg/mL | Yes |
Antiviral Activity
The antiviral potential of benzothiazine compounds has also been explored. A study focused on 2-cyano-substituted benzothiazine derivatives showed effectiveness against human beta-herpes viruses, including human cytomegalovirus (HCMV). These compounds inhibit the viral helicase enzyme, demonstrating a viable mechanism for antiviral activity .
Case Study: Antiviral Mechanism
In vitro studies indicated that the antiviral activity of these derivatives correlates with their ability to disrupt viral replication processes. Specifically, the inhibition of helicase activity was crucial for preventing viral proliferation.
Anticancer Activity
Benzothiazines have been recognized for their anticancer properties as well. Research indicates that these compounds can induce apoptosis in various cancer cell lines through multiple pathways including the activation of caspases and modulation of cell cycle regulators. The structural features of benzothiazines contribute to their interaction with DNA and proteins involved in cancer progression.
Table 2: Anticancer Activity Data
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 | DNA intercalation |
| Compound B | MCF-7 | 10 | Apoptosis induction via caspase activation |
| Compound C | A549 | 20 | Cell cycle arrest |
Q & A
Q. What are the key synthetic routes for 12H,14H-[1,4]benzothiazino[3,2-b]phenothiazine and its derivatives, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, including alkylation, cyclization, and functional group transformations. For example, LiHMDS in DMF is used for deprotonation, followed by alkylation with methyl iodide under reflux (acetone/EtOH) to introduce substituents . Optimization requires precise control of temperature, solvent ratios (e.g., 1,4-dioxane/water for hydrolysis), and stoichiometry of reagents like NaBH4 for selective reductions . Recrystallization from DMF/acetone or aqueous mixtures ensures purity . Yield improvements (up to 91%) are achieved via iterative flash column chromatography .
Q. How are spectroscopic and crystallographic methods employed to characterize this compound’s structure?
- 1H/13C NMR : Chemical shifts (e.g., δ 8.43 ppm for aromatic protons) confirm substituent positions and electronic environments .
- Mass spectrometry (ESI+) : Molecular ion peaks (e.g., m/z 384.0568) validate molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves planar conformations in phenothiazine subunits, critical for understanding electronic delocalization .
- Elemental analysis : Confirms purity (e.g., C: 47.41% calculated vs. 47.48% found) .
Q. What are common derivatives of this compound, and how are they synthesized?
Aza derivatives and halogenated analogs (e.g., bromo-, chloro-substituted) are synthesized via nucleophilic substitution or cycloaddition. For example:
- Brominated derivatives : React 6,9-dibromo precursors with aminopyrimidinethiols under basic conditions .
- Hydroxamic acids : Use COMU/DIPEA-mediated coupling with hydroxylamine hydrochloride to introduce hydroxamate groups for biological activity .
- N-substituted analogs : Employ LiHMDS-mediated alkylation with methyl 4-(bromomethyl)benzoate .
Advanced Research Questions
Q. How do structural modifications (e.g., N-substitution, S-oxidation) influence electrochemical properties?
Voltammetric studies show that N-substitution lowers oxidation potentials (e.g., E1/2 = +0.12 V vs. Ag/AgCl) by enhancing electron delocalization. S-Oxidation (to sulfone derivatives) increases redox stability but reduces conductivity . Cyclic voltammetry and EPR/ENDOR spectroscopy reveal spin localization/delocalization trends in radical cations, critical for designing conductive materials .
Q. What structure-activity relationships (SARs) govern its biological activity, particularly as HDAC inhibitors?
Hydroxamic acid derivatives (e.g., 10p, 10q) exhibit HDAC inhibition (IC50 < 100 nM) due to:
Q. What are the environmental fate and bioconcentration potential of this compound?
Q. How can this compound be applied in materials science, such as conductive polymers or energy storage?
- Conductive polymers : Electropolymerized derivatives (e.g., methylene blue analogs) serve as NADH oxidation catalysts in biofuel cells .
- Organic electronics : Planar conformations and low oxidation potentials enable use as hole-transport materials in dye-sensitized solar cells .
- Battery electrolytes : Sulfur-rich backbones enhance ionic conductivity in lithium-sulfur batteries .
Methodological Considerations
- Contradictory data : Discrepancies in melting points (e.g., 254°C vs. >300°C for brominated derivatives) may arise from polymorphic forms or impurities; use DSC for verification .
- Synthetic pitfalls : Side reactions during alkylation (e.g., over-substitution) require strict stoichiometric control and TLC monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
